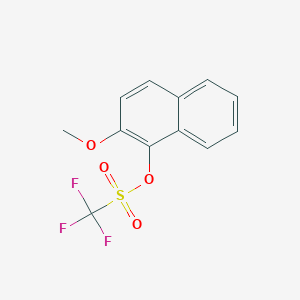

2-methoxynaphthalen-1-yl trifluoromethanesulfonate

Descripción general

Descripción

2-Methoxynaphthalen-1-yl trifluoromethanesulfonate (MNT) is an organic compound that has been widely used in various scientific research applications. It is a highly versatile compound that can be used in a variety of synthetic and analytical processes. MNT is a colorless, non-volatile, crystalline solid that is soluble in water and organic solvents. It is a relatively stable compound and has a wide range of uses in organic synthesis, analytical chemistry, and drug development.

Aplicaciones Científicas De Investigación

Catalytic Applications

2-Methoxynaphthalen-1-yl trifluoromethanesulfonate has been explored in various catalytic applications. For instance, silica sol–gel immobilized triflate compounds, including tert-butyldimethylsilyl trifluoromethanesulfonate, have been tested in the acylation of 2-methoxynaphthalene with acetic anhydride, yielding 1-acetyl-2-methoxynaphthalene as the major product (Pârvulescu et al., 2006). Additionally, 2-methoxynaphthalene has been employed in reactions such as selective methylation using dimethyl carbonate, indicating its value in green chemistry (Yadav & Salunke, 2013).

Analytical Chemistry

In analytical chemistry, derivatives of 2-methoxynaphthalene have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. These derivatives react with thiols to form fluorescent adducts, enhancing the detection and analysis of these compounds (Gatti et al., 1990).

Organic Synthesis

In the field of organic synthesis, 2-methoxynaphthalene derivatives have been used in nucleophilic aromatic substitution reactions with Grignard reagents. Such reactions are valuable for inducing axial chirality and synthesizing binaphthyl compounds (Hattori et al., 1995).

Material Science

In material science, 2-methoxynaphthalene derivatives like 2-(6-methoxynaphthalen-2-yl) propanoic acid iron(III) have been studied for their photochemical properties in different organic solvents. Such research contributes to the understanding of the behavior of these compounds under various conditions, which is crucial for their potential applications in material synthesis and photovoltaics (Ibrahim et al., 2016).

Corrosion Inhibition

The hydrazone derivatives of 2-methoxynaphthalene have been investigated for their corrosion inhibition performance on mild steel in acidic environments. This research highlights the potential of these compounds in protecting metals against corrosion, which is significant in various industrial applications (Chaouiki et al., 2020).

Propiedades

IUPAC Name |

(2-methoxynaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4S/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)19-20(16,17)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCAIURLMSHBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)

![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)